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molecular formula C8H4BrCl2N3 B8498605 3-Bromo-6,7-dichloroquinoxalin-2-amine

3-Bromo-6,7-dichloroquinoxalin-2-amine

Cat. No. B8498605
M. Wt: 292.94 g/mol
InChI Key: JBARACFPFJWELW-UHFFFAOYSA-N
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Patent
US06548499B1

Procedure details

2,3-Dibromo-6,7-dichloro-quinoxaline (2.75 g, 7.7 mmol) was dissolved in DMF (50 mL). Anhydrous ammonia was bubbled into the solution. After 2 hours, DMF was removed in vacuo at 70° C. The residue was filtered through a pad of silica gel (one inch thick) eluted with ethyl acetate. After removal of the solvent in vacuo, the residue was recrystallized from acetone to give the desired 2-bromo-3-amino-6,7-dichloroquinoxaline as a white solid. (7.84 g, 89% yield): mp 232-4° C.; Rf=0.41, EtOAc:Hex (1:1); IR (KBr, cm−1) 3488, 3348, 1617, 1588, 1443, 1406, 1338, 1114, 1036, 965, 893, 867, 577, 557; 1H NMR (DMSO) δ 8.02 (s, 1H), 7.76 (s, 1H), 7.51 (broad s, 2H, NH2), 7.18 (s, 2H); 13C NMR (DMSO) δ 147.7, 136.7, 131.4, 129.0, 128.8, 124.4, 122.3, 121.9; MS (ACPI), m/z 291.8 (M−1)−; Anal. Calcd for C8H4N3BrCl2: C, 32.80; H, 1.38; N, 14.34. Found: C, 32.98; H, 1.43; N, 14.34.
Quantity
2.75 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:11](Br)=[N:10][C:9]2[C:4](=[CH:5][C:6]([Cl:14])=[C:7]([Cl:13])[CH:8]=2)[N:3]=1.C[N:16](C=O)C>>[Br:1][C:2]1[C:11]([NH2:16])=[N:10][C:9]2[C:4](=[CH:5][C:6]([Cl:14])=[C:7]([Cl:13])[CH:8]=2)[N:3]=1

Inputs

Step One
Name
Quantity
2.75 g
Type
reactant
Smiles
BrC1=NC2=CC(=C(C=C2N=C1Br)Cl)Cl
Name
Quantity
50 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Anhydrous ammonia was bubbled into the solution
CUSTOM
Type
CUSTOM
Details
DMF was removed in vacuo at 70° C
FILTRATION
Type
FILTRATION
Details
The residue was filtered through a pad of silica gel (one inch thick)
WASH
Type
WASH
Details
eluted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
After removal of the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from acetone

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=NC2=CC(=C(C=C2N=C1N)Cl)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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